molecular formula C17H25BN2O5 B13721640 N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13721640
M. Wt: 348.2 g/mol
InChI Key: LNILSEDELKZOGB-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a nitro group and a dioxaborolane moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

Molecular Formula

C17H25BN2O5

Molecular Weight

348.2 g/mol

IUPAC Name

N,N-diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H25BN2O5/c1-7-19(8-2)15(21)12-9-13(11-14(10-12)20(22)23)18-24-16(3,4)17(5,6)25-18/h9-11H,7-8H2,1-6H3

InChI Key

LNILSEDELKZOGB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple boronic acids with halides or triflates. The reaction conditions often include a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various coupled products .

Scientific Research Applications

N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, while the dioxaborolane moiety can engage in cross-coupling reactions. These reactions are facilitated by the compound’s structural features, which allow it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core with a nitro group and a dioxaborolane moiety. Its molecular formula is C17H25BN2O5C_{17}H_{25}BN_2O_5 with a molecular weight of 348.2 g/mol. The structural formula can be represented as follows:

InChI Key LNILSEDELKZOGB UHFFFAOYSA N\text{InChI Key LNILSEDELKZOGB UHFFFAOYSA N}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling reaction , which uses a palladium catalyst to couple boronic acids with halides or triflates under basic conditions (e.g., potassium carbonate in solvents like toluene or ethanol) .

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction reactions, while the dioxaborolane moiety is involved in cross-coupling reactions. These reactions enable the compound to interact with specific molecular targets and pathways relevant in various biological contexts .

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor in various biological systems. For instance:

  • Antiparasitic Activity : Research indicates that modifications in similar compounds can lead to significant changes in antiparasitic potency. The incorporation of polar functionalities has been shown to improve aqueous solubility while balancing metabolic stability and activity .
  • Kinase Inhibition : The compound's structural characteristics suggest potential as a kinase inhibitor. Similar compounds have demonstrated effectiveness against specific kinases involved in cancer progression .

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)anilineDimethylamino groupModerate kinase inhibition
2-Isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolaneDifferent substituent on dioxaborolaneVaries based on substituent

Case Study 1: Antiparasitic Activity

A study demonstrated that variations in the benzamide core influenced the antiparasitic activity significantly. Compounds with specific substitutions exhibited EC50 values ranging from 0.038 μM to 0.177 μM against certain parasites .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of EGFR (Epidermal Growth Factor Receptor), revealing that structurally similar compounds showed IC50 values in the sub-micromolar range. This suggests that this compound may exhibit similar properties .

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